molecular formula C14H13N3O4S B2450454 N1-(4-methyl-2-nitrophenyl)-N2-(thiophen-2-ylmethyl)oxalamide CAS No. 941895-33-6

N1-(4-methyl-2-nitrophenyl)-N2-(thiophen-2-ylmethyl)oxalamide

Cat. No. B2450454
CAS RN: 941895-33-6
M. Wt: 319.34
InChI Key: ZPSQAQFMBLKWNM-UHFFFAOYSA-N
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Description

N1-(4-methyl-2-nitrophenyl)-N2-(thiophen-2-ylmethyl)oxalamide, also known as MNTO, is a chemical compound that has gained interest in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Synthesis and Catalytic Applications

A novel approach to synthesize di- and mono-oxalamides, including compounds structurally related to N1-(4-methyl-2-nitrophenyl)-N2-(thiophen-2-ylmethyl)oxalamide, has been developed through an acid-catalyzed rearrangement of 2-substituted-3-(2-nitrophenyl)oxiranes. This method provides a high-yield, operationally simple route to both anthranilic acid derivatives and oxalamides, highlighting the potential of this compound in synthetic chemistry and material science applications (Mamedov et al., 2016).

Organic Electronics and Polymer Chemistry

Research into conducting polymers has explored the electrochemical copolymerizations of thiophene derivatives, which are structurally similar to this compound. These studies aim to develop materials with enhanced conductivity and electrochromic properties, suggesting potential applications of this compound in the field of organic electronics and smart materials (Turac et al., 2014).

Chemical Sensor Development

The development of fluorescent chemosensors for selective detection of ions, such as Hg2+, has been reported using compounds structurally akin to this compound. These sensors operate through coordination of S and N atoms to Hg2+, leading to significant fluorescence emission enhancements. This research underscores the potential utility of this compound in environmental monitoring and analytical chemistry (Shen et al., 2014).

properties

IUPAC Name

N'-(4-methyl-2-nitrophenyl)-N-(thiophen-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O4S/c1-9-4-5-11(12(7-9)17(20)21)16-14(19)13(18)15-8-10-3-2-6-22-10/h2-7H,8H2,1H3,(H,15,18)(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPSQAQFMBLKWNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C(=O)NCC2=CC=CS2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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